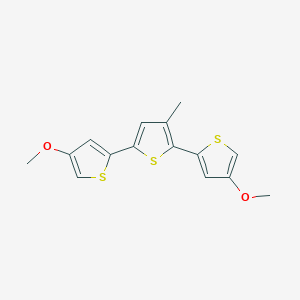
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxythiophen-2-yl groups attached to a central 3-methylthiophene core. The methoxy groups enhance the compound’s electronic properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene typically involves the coupling of 4-methoxythiophene derivatives with a 3-methylthiophene core. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between organotin compounds and halides . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, THF as a solvent.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy groups can enhance its binding affinity to specific targets, thereby modulating its biological activity. In electronic applications, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(4-methoxyphenyl)-3-methylthiophene
- 2,5-Bis(4-methoxythiophen-2-yl)thiophene
- 2,5-Bis(4-methoxyphenyl)thiophene
Uniqueness
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is unique due to the presence of both methoxy and methyl groups, which enhance its electronic properties and make it more versatile in various applications. Compared to similar compounds, it offers better solubility and stability, making it a preferred choice for use in organic electronics and pharmaceuticals.
Eigenschaften
CAS-Nummer |
402562-75-8 |
|---|---|
Molekularformel |
C15H14O2S3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2,5-bis(4-methoxythiophen-2-yl)-3-methylthiophene |
InChI |
InChI=1S/C15H14O2S3/c1-9-4-13(12-5-10(16-2)7-18-12)20-15(9)14-6-11(17-3)8-19-14/h4-8H,1-3H3 |
InChI-Schlüssel |
BKHIHKLCBACIAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)C2=CC(=CS2)OC)C3=CC(=CS3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


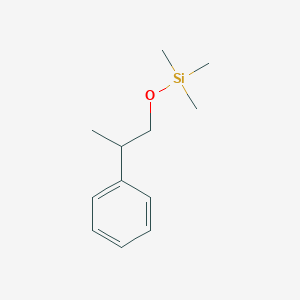
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
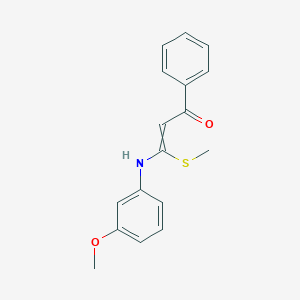
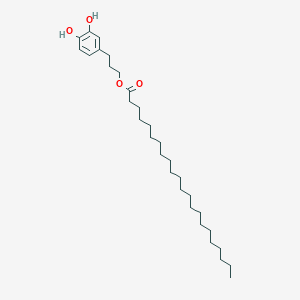
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
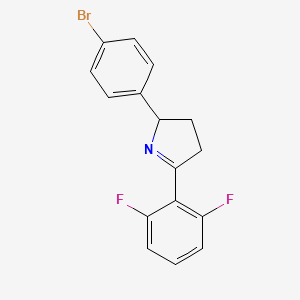
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
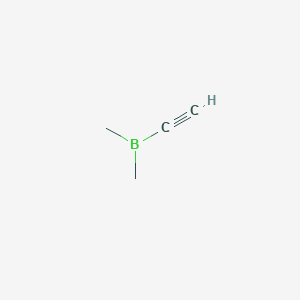
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
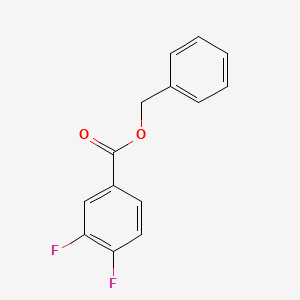
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
